molecular formula C8H13BrO3 B1435615 Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate CAS No. 1803597-04-7

Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate

Cat. No. B1435615
M. Wt: 237.09 g/mol
InChI Key: QRPFVNKRLHTTHC-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate is a chemical compound that belongs to the class of organic compounds known as alpha-halocarboxylic acid esters. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds.

Scientific Research Applications

Metabolite Identification and Pharmacokinetics

Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate's relevance in scientific research is primarily seen in pharmacokinetics and metabolite identification studies. For instance, in the study of in vivo metabolism of psychoactive compounds, metabolites similar in structure to Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate have been identified, indicating its potential role in understanding metabolic pathways. The identification of urinary metabolites in rats after administering related compounds helps in elucidating the drug's metabolism, potentially aiding in the development of therapeutic agents or in forensic toxicology to understand substance exposure and effects (Kanamori et al., 2002).

Radiolabeling and Biodistribution Studies

Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate and its derivatives are used in radiolabeling to study biodistribution, particularly in the context of neuroprotective drugs. The ability to label such compounds with radiotracers like C-11 facilitates their tracking within biological systems, offering insights into their distribution and accumulation in specific tissues, such as the brain. This is crucial for evaluating the therapeutic potential of new drugs, understanding their mechanism of action, and optimizing their delivery to target sites (Yu et al., 2003).

Diagnostic Agent Development

In the development of diagnostic agents, derivatives of Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate have been explored for their potential in tumor diagnosis. The synthesis and tissue distribution studies of such compounds in animal models provide valuable data on their suitability for detecting specific types of cancer, their uptake by tumor tissues, and their excretion pathways, which are vital parameters in designing effective diagnostic tools (Lee et al., 1985).

Understanding Drug Mechanisms and Effects

Research involving Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate and its analogs extends to understanding the mechanisms and effects of drugs on biological systems. This includes studying the pharmacodynamics of substances, their interactions with cellular receptors, and their resultant physiological effects, which are fundamental in drug development and therapeutic application (Desombre et al., 1990).

properties

IUPAC Name

methyl 2-bromo-2-(1-methoxycyclobutyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO3/c1-11-7(10)6(9)8(12-2)4-3-5-8/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPFVNKRLHTTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1(CCC1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-2-(1-methoxycyclobutyl)acetate

CAS RN

1803597-04-7
Record name methyl 2-bromo-2-(1-methoxycyclobutyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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